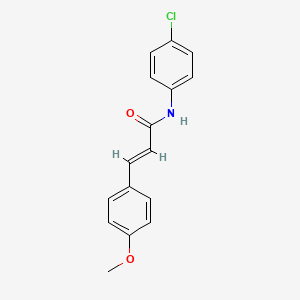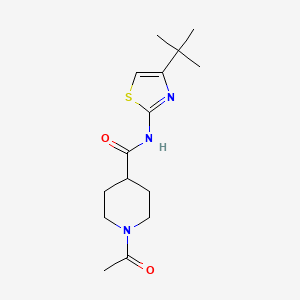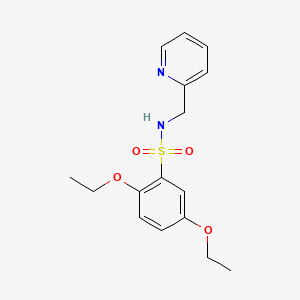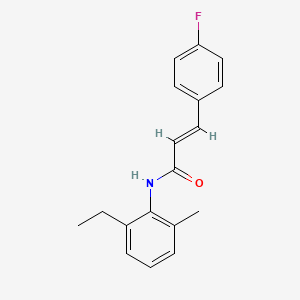![molecular formula C20H23N3O2 B5781409 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide, also known as ACBCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides, which are known to have various biological activities such as anti-inflammatory, analgesic, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in cell adhesion and motility.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has several limitations for lab experiments, including its poor solubility in water and its instability in the presence of light and air.
Zukünftige Richtungen
There are several future directions for the research on 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the development of more potent and selective analogs. The potential therapeutic applications of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide in other diseases, such as inflammation and pain, should also be explored. Additionally, the use of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide in combination with other chemotherapeutic agents should be investigated to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide involves several steps, including the reaction of cyclohexylamine with 2-bromoacetophenone to form N-cyclohexylacetophenone, followed by the reaction of N-cyclohexylacetophenone with aniline to form N-cyclohexylaniline. The final step involves the reaction of N-cyclohexylaniline with phosgene to form 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(25)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKQDAFSGSJAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(phenylcarbamoyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)


![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)

